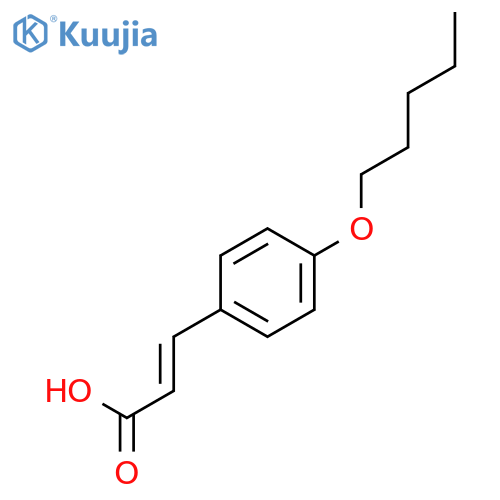Cas no 62718-63-2 (3-(4-(Pentyloxy)phenyl)acrylic acid)

62718-63-2 structure
商品名:3-(4-(Pentyloxy)phenyl)acrylic acid
3-(4-(Pentyloxy)phenyl)acrylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(4-(Pentyloxy)phenyl)acrylic acid
- 2-Propenoic acid,3-[4-(pentyloxy)phenyl]-, (2E)-
- 3-(4-Pentyloxyphenyl)-2-propenoic acid
- 4-AMYLOXYCINNAMIC ACID
- (E)-4-Pentyloxycinnamic acid
- 3-(4-PENTYLOXY-PHENYL)-ACRYLIC ACID
- 4-N-PENTYLOXYCINNAMIC ACID
- 4-Pentoxycinnamic acid
- 4-pentyloxy-trans-cinnamic acid
- 4-Pentyloxy-trans-zimtsaeure
- P-PENTYLOXYCINNAMIC ACID
- RARECHEM BK HW 0210
- (E)-3-[4-(Pentyloxy)phenyl]-2-propenoic acid
- (2E)-3-[4-(Pentyloxy)phenyl]-2-propenoic acid
- 3-(4-(Pentyloxy)phenyl)acrylicacid
- AKOS001476739
- MFCD00037797
- BBL020951
- WXPBGFBUVHLMSK-JXMROGBWSA-N
- VS-07123
- (E)-3-(4-pentoxyphenyl)prop-2-enoic acid
- (2E)-3-[4-(Pentyloxy)phenyl]-2-propenoic acid #
- CS-0326806
- NCGC00335711-01
- (E)-3-(4-(PENTYLOXY)PHENYL)ACRYLIC ACID
- (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoic acid
- 62718-63-2
- STK893657
- AB01328464-02
- SCHEMBL1551186
-
- MDL: MFCD00037797
- インチ: InChI=1S/C14H18O3/c1-2-3-4-11-17-13-8-5-12(6-9-13)7-10-14(15)16/h5-10H,2-4,11H2,1H3,(H,15,16)/b10-7+
- InChIKey: WXPBGFBUVHLMSK-JXMROGBWSA-N
- ほほえんだ: CCCCCOC1=CC=C(C=C1)/C=C/C(=O)O
計算された属性
- せいみつぶんしりょう: 234.12600
- どういたいしつりょう: 234.126
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 46.5
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.089
- ゆうかいてん: 138-145 ºC
- ふってん: 389 ºC
- フラッシュポイント: 144 ºC
- 屈折率: 1.5557 (estimate)
- PSA: 46.53000
- LogP: 3.35340
- ようかいせい: 使用できません
3-(4-(Pentyloxy)phenyl)acrylic acid セキュリティ情報
3-(4-(Pentyloxy)phenyl)acrylic acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-(4-(Pentyloxy)phenyl)acrylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P283895-100mg |
3-(4-(Pentyloxy)phenyl)acrylic Acid |
62718-63-2 | 100mg |
$ 50.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397476-100g |
(E)-3-(4-(pentyloxy)phenyl)acrylic acid |
62718-63-2 | 95+% | 100g |
¥3901.00 | 2024-05-06 | |
| Crysdot LLC | CD12051161-100g |
3-(4-(Pentyloxy)phenyl)acrylic acid |
62718-63-2 | 95+% | 100g |
$304 | 2024-07-24 | |
| Key Organics Ltd | VS-07123-100g |
(2E)-3-[4-(pentyloxy)phenyl]prop-2-enoic acid |
62718-63-2 | >90% | 100g |
£366.00 | 2025-02-08 | |
| TRC | P283895-1g |
3-(4-(Pentyloxy)phenyl)acrylic Acid |
62718-63-2 | 1g |
$ 185.00 | 2022-06-03 | ||
| TRC | P283895-500mg |
3-(4-(Pentyloxy)phenyl)acrylic Acid |
62718-63-2 | 500mg |
$ 115.00 | 2022-06-03 | ||
| Alichem | A019110852-100g |
3-(4-(Pentyloxy)phenyl)acrylic acid |
62718-63-2 | 95% | 100g |
$331.56 | 2023-09-01 |
3-(4-(Pentyloxy)phenyl)acrylic acid 関連文献
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
62718-63-2 (3-(4-(Pentyloxy)phenyl)acrylic acid) 関連製品
- 2373-79-7(3-(4-ethoxyphenyl)prop-2-enoic acid)
- 55379-96-9(4-N-Butoxycinnamic Acid)
- 69033-81-4(4-Propoxycinnamic Acid)
- 20718-99-4((2E)-3-4-(3-Methylbutoxy)phenylacrylic acid)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量